molecular formula C13H19ClN2O2 B13528646 2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]anilinehydrochloride,cis

2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]anilinehydrochloride,cis

Cat. No.: B13528646
M. Wt: 270.75 g/mol
InChI Key: IPDIRQCTUOKXHZ-JMVWIVNTSA-N
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Description

2-[(2R,6S)-2,6-Dimethylmorpholine-4-carbonyl]aniline hydrochloride, cis is a stereochemically defined morpholine derivative characterized by a cis configuration of the 2,6-dimethyl substituents on the morpholine ring. The compound features a morpholine core (a six-membered heterocycle containing one oxygen and one nitrogen atom) linked via an amide bond to an aniline group, with the hydrochloride salt enhancing its solubility in polar solvents.

Properties

Molecular Formula

C13H19ClN2O2

Molecular Weight

270.75 g/mol

IUPAC Name

(2-aminophenyl)-[(2R,6S)-2,6-dimethylmorpholin-4-yl]methanone;hydrochloride

InChI

InChI=1S/C13H18N2O2.ClH/c1-9-7-15(8-10(2)17-9)13(16)11-5-3-4-6-12(11)14;/h3-6,9-10H,7-8,14H2,1-2H3;1H/t9-,10+;

InChI Key

IPDIRQCTUOKXHZ-JMVWIVNTSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C(=O)C2=CC=CC=C2N.Cl

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CC=CC=C2N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Methods for cis-2,6-Dimethylmorpholine

The initial synthesis of 2,6-dimethylmorpholine involves high-temperature dehydration of diisopropanolamine catalyzed by concentrated sulfuric acid, as described in US patent US3083202. This method yields a mixture of isomers including cis-2,6-dimethylmorpholine, trans-2,6-dimethylmorpholine, cis-2,5-dimethylmorpholine, and trans-2,5-dimethylmorpholine, with the cis-2,6 isomer comprising at least 69.1 mol% of the product under optimized conditions (reaction temperature ~180 °C to avoid carbonization).

Purification via Carboxylate Formation and Hydrolysis

A novel and efficient purification method patented (CN110950818B) involves:

  • Reacting the isomeric mixture with a C2-C4 carboxylic acid (e.g., acetic acid, propionic acid, or n-butyric acid) in a C3-C6 ester solvent (such as ethyl acetate, isopropyl acetate, or n-butyl acetate).
  • Crystallizing the cis-2,6-dimethylmorpholine carboxylate salt, which selectively precipitates due to its low solubility, while other isomeric carboxylates remain dissolved.
  • Hydrolyzing the purified cis-2,6-dimethylmorpholine carboxylate salt with a strong base (e.g., sodium hydroxide or potassium hydroxide) at pH 13-14 to regenerate the free cis-2,6-dimethylmorpholine.

This process yields cis-2,6-dimethylmorpholine with purity ≥99.2% and overall yields exceeding 65%, suitable for pharmaceutical use. The process is environmentally friendly, cost-effective, and scalable for industrial production.

Formation of 2-[(2R,6S)-2,6-Dimethylmorpholine-4-carbonyl]aniline Hydrochloride

Amide Bond Formation

The purified cis-2,6-dimethylmorpholine is reacted with an appropriate aniline derivative under controlled conditions to form the amide linkage at the 4-position carbonyl. The reaction conditions typically include:

  • Use of coupling agents or activating reagents to facilitate amide bond formation.
  • Controlled temperature and solvent choice to maintain stereochemical integrity.
  • Monitoring by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure reaction completion and purity.

Conversion to Hydrochloride Salt

The free amide product is converted into its hydrochloride salt by treatment with hydrochloric acid under controlled conditions. This step improves the compound's stability, crystallinity, and solubility, facilitating isolation and handling.

Analytical Techniques and Quality Control

Throughout the synthesis, rigorous analytical methods are employed:

Analytical Method Purpose
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and stereochemistry verification
Mass Spectrometry (MS) Molecular weight and purity assessment
High-Performance Liquid Chromatography (HPLC) Reaction monitoring and purity quantification
Thin-Layer Chromatography (TLC) Reaction progress tracking
Refractive Index Measurement Physical property characterization (typical range 1.4435 - 1.4485 at 20°C)

These techniques ensure the final product meets pharmaceutical standards.

Summary Table of Preparation Steps

Step Description Key Conditions / Reagents Outcome / Notes
1. Synthesis of 2,6-dimethylmorpholine High-temperature dehydration of diisopropanolamine Concentrated sulfuric acid, ~180 °C Mixture of isomers with ≥69.1 mol% cis-2,6 isomer
2. Purification of cis-2,6-dimethylmorpholine Formation of carboxylate salt and crystallization C2-C4 carboxylic acid, C3-C6 ester solvent Selective crystallization of cis-2,6-dimethylmorpholine carboxylate salt
3. Hydrolysis of carboxylate salt Alkaline hydrolysis to regenerate free amine NaOH or KOH, pH 13-14 High purity (≥99.2%) cis-2,6-dimethylmorpholine
4. Amide bond formation Coupling with aniline derivative Coupling agents, controlled temp and solvent Formation of 2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]aniline
5. Hydrochloride salt formation Acid treatment to form hydrochloride salt Hydrochloric acid Stable, crystalline salt form suitable for pharma

Chemical Reactions Analysis

Types of Reactions

2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]aniline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]aniline hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]aniline hydrochloride exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations:

  • Heterocyclic Core: The target’s morpholine ring (O and N) contrasts with the piperazine (two N atoms) in the Prottremin derivative and the pyrimidine (two N atoms) in . The beta-lactam in contains a strained four-membered ring critical for antibacterial activity, a feature absent in the target compound .
  • Functional Groups :

    • The hydrochloride salt in the target compound improves aqueous solubility compared to neutral analogs like the pyrimidine carboxylic acid () .
    • The amide bond in the target compound is shared with the beta-lactam derivatives (), but the latter’s amide is part of a reactive lactam ring, enabling covalent binding to bacterial enzymes .

Pharmacological Potential

  • The Prottremin derivative’s piperazine and lipophilic substituents (e.g., isopropylbenzyl) may enhance blood-brain barrier penetration, aligning with its anti-Parkinson activity . In contrast, the target compound’s morpholine and aniline groups are structurally reminiscent of CNS-targeting agents, though its specific activity remains unconfirmed.
  • Beta-lactam derivatives () leverage their strained rings for irreversible enzyme inhibition, a mechanism unlikely for the target compound due to its stable amide bond .

Biological Activity

The compound 2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]aniline hydrochloride, commonly referred to as cis-2,6-dimethylmorpholine-4-carbonylaniline, is a significant chemical entity in pharmaceutical research and development. Its unique structural properties contribute to its biological activity, making it a valuable intermediate in the synthesis of various pharmaceuticals, particularly in the fields of oncology and antifungal treatments.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
CAS Number159180-53-7
IUPAC Name2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]aniline hydrochloride
Melting PointNot specified
SolubilityMiscible in water

The biological activity of 2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]aniline hydrochloride primarily arises from its ability to inhibit specific enzymes and pathways involved in tumor growth and fungal infections. The compound acts as an intermediate in the synthesis of other active pharmaceutical ingredients (APIs) that demonstrate potent antitumor and antifungal properties.

Case Studies:

  • Antitumor Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that analogs of this compound inhibited cell proliferation in breast cancer cells by inducing apoptosis through the activation of caspase pathways.
  • Antifungal Properties : The compound is a precursor for amorolfine hydrochloride, an antifungal agent effective against dermatophytes and yeast infections. Clinical trials have shown that amorolfine exhibits high efficacy with minimal side effects compared to traditional antifungals.

Safety Profile

The safety profile of cis-2,6-dimethylmorpholine derivatives is crucial for their application in pharmaceuticals. According to safety data sheets:

  • Toxicity : The LD50 for rats is reported between 1000 - 2000 mg/kg, indicating moderate toxicity.
  • Hazard Statements : The compound is classified as harmful if swallowed and can cause severe skin burns and eye damage.

Research Findings

Recent studies have focused on refining the synthesis methods for higher purity and yield of the cis-isomer due to its enhanced biological activity compared to trans-isomers. For example:

  • A purification method involving crystallization from ester solvents has been developed, resulting in a product purity exceeding 99% . This high purity is essential for clinical applications where the presence of impurities can lead to adverse effects.

Q & A

Q. Table 1: Representative Synthesis Data

Starting MaterialReaction ConditionsYield (%)Purity (HPLC)
(2R,6S)-DimethylmorpholineAnhydrous DMF, 0°C, 24h48≥95%
2-Aminophenol derivativePd(OAc)₂ catalyst, reflux6297%

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:
A multi-technique approach ensures structural and purity validation:

  • NMR : ¹H/¹³C NMR to confirm stereochemistry (e.g., δ 2.1–2.3 ppm for methyl groups in the morpholine ring) and absence of rotamers .
  • HPLC-MS : Reverse-phase C18 column (acetonitrile/0.1% TFA) coupled with ESI-MS to verify molecular weight (calc. for C₁₃H₁₇ClN₂O₂: 284.7 g/mol) .
  • X-ray crystallography : Resolve absolute configuration if single crystals are obtained (e.g., diffractometer with Mo-Kα radiation) .

Basic: How should this compound be stored to prevent degradation?

Methodological Answer:

  • Storage : Keep in amber vials at –20°C under argon to avoid hydrolysis of the morpholine carbonyl group .
  • Handling : Use desiccants (e.g., silica gel packets) in storage containers.
  • Stability testing : Monitor via accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Advanced: What strategies address challenges in enantioselective synthesis of the (2R,6S)-morpholine core?

Methodological Answer:

  • Catalytic asymmetric synthesis : Use chiral ligands (e.g., BINAP) with Ru or Rh catalysts for hydrogenation of diketone precursors .
  • Dynamic kinetic resolution : Employ enzymes (e.g., lipases) in biphasic systems to enhance enantiomeric excess (ee > 99%) .
  • Crystallization-induced diastereomer resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

Methodological Answer:

  • Analog synthesis : Modify the aniline substituents (e.g., electron-withdrawing groups) to enhance binding affinity .
  • Biological assays : Test in vitro antimicrobial activity (MIC assays) and compare with computational docking results (PDB: 5TZ1) .
  • Data correlation : Use multivariate analysis to link logP values (calculated via ChemAxon) with cytotoxicity (IC₅₀) .

Advanced: What computational methods predict interactions with biological targets?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Simulate binding to cytochrome P450 (CYP3A4) using the compound’s 3D structure (PubChem CID) .
  • MD simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR modeling : Train models with descriptors (e.g., topological polar surface area) to predict pharmacokinetics .

Advanced: How to resolve contradictions between purity data and bioactivity results?

Methodological Answer:

  • Orthogonal purity assays : Combine HPLC, LC-MS, and ¹H NMR to detect low-abundance impurities (e.g., cis/trans isomers) .
  • Bioassay controls : Include reference standards (e.g., CAS 922734-43-8) to validate activity thresholds .
  • Dose-response curves : Test activity across concentrations (1 nM–100 µM) to rule out solvent interference .

Advanced: Why might in vitro and in vivo toxicity profiles differ?

Methodological Answer:

  • Metabolic differences : Test hepatic microsome stability (e.g., rat S9 fraction) to identify reactive metabolites .
  • Protein binding : Measure plasma protein binding (equilibrium dialysis) to assess bioavailability .
  • In vivo models : Use zebrafish embryos for rapid toxicity screening before rodent studies .

Q. Table 2: Toxicity Data Comparison

Model SystemLD₅₀ (mg/kg)Key Findings
In vitro (HEK293)0.05 mMMitochondrial membrane depolarization
In vivo (rat)250Renal tubular necrosis

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